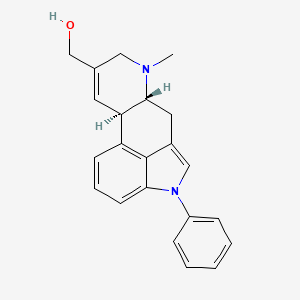
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. This compound is characterized by its complex structure, which includes a methanol group attached to an ergoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol typically involves multiple steps, starting from simpler precursors. One common method involves the use of electrophilic substitution reactions to introduce the methyl and phenyl groups onto the ergoline skeleton. The final step often includes the reduction of an intermediate compound to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different ergoline derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various ergoline derivatives .
Scientific Research Applications
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Lysergol: Another ergoline derivative with similar structural features but different biological activities.
Elymoclavine: Shares the ergoline backbone but has distinct functional groups and properties.
Ergoline-8-methanol: A closely related compound with slight variations in its chemical structure.
Uniqueness
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
87952-76-9 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(6aR,10aR)-7-methyl-4-phenyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C22H22N2O/c1-23-12-15(14-25)10-19-18-8-5-9-20-22(18)16(11-21(19)23)13-24(20)17-6-3-2-4-7-17/h2-10,13,19,21,25H,11-12,14H2,1H3/t19-,21-/m1/s1 |
InChI Key |
SDUSJARZYDQKHO-TZIWHRDSSA-N |
Isomeric SMILES |
CN1CC(=C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C5=CC=CC=C5)CO |
Canonical SMILES |
CN1CC(=CC2C1CC3=CN(C4=CC=CC2=C34)C5=CC=CC=C5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


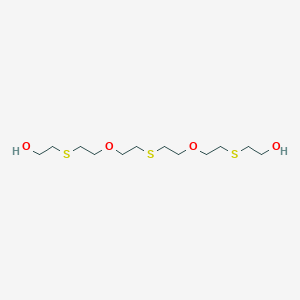
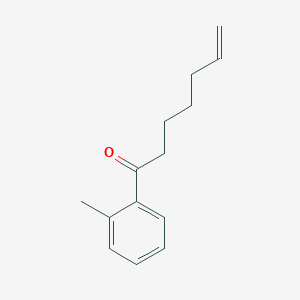
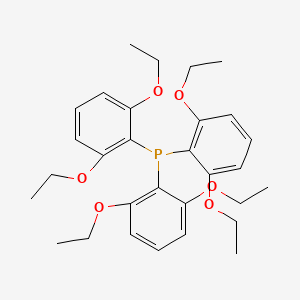
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)
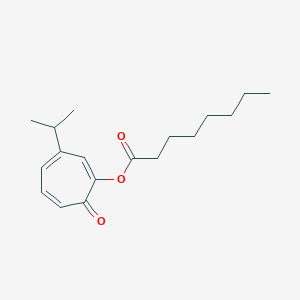
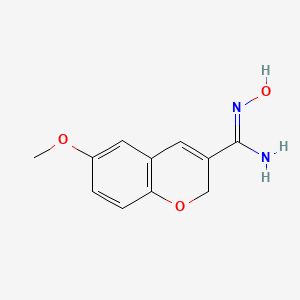
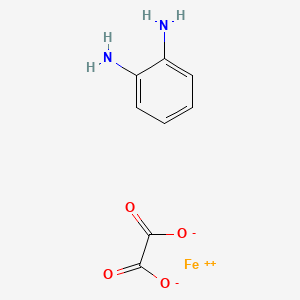
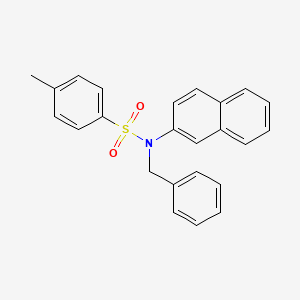
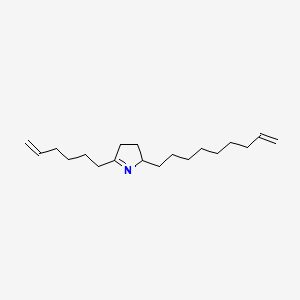
![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
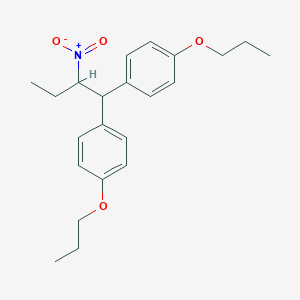
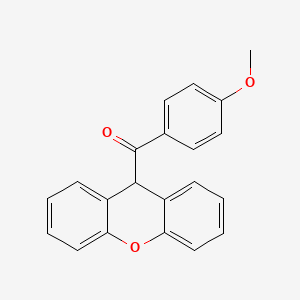
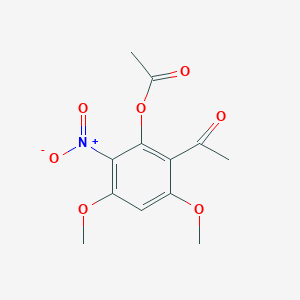
![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
